molecular formula C18H18N4O B2882438 (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide CAS No. 681854-68-2

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide

Cat. No. B2882438
CAS RN: 681854-68-2
M. Wt: 306.369
InChI Key: ZGZUIDBOBPOOSF-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide acts as a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide are primarily related to its inhibition of BTK. B-cell proliferation and survival are inhibited, leading to a reduction in the production of autoantibodies and cytokines. Additionally, BTK inhibition has been shown to reduce the activation of macrophages and dendritic cells, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in lab experiments include its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, the limitations of using this compound include its relatively complex synthesis method and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide. One potential avenue is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further research is needed to fully understand the mechanisms of action and potential off-target effects of BTK inhibition. Finally, the potential applications of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in the treatment of other diseases, such as multiple sclerosis and psoriasis, should be explored.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide involves several steps, including the coupling of 2-piperidin-1-ylquinoline with ethyl cyanoacetate, followed by the reaction with acetic anhydride and sodium acetate. The resulting compound is then subjected to a Suzuki coupling reaction with 2-bromoacrylonitrile to yield the final product.

Scientific Research Applications

The potential applications of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in scientific research are vast. BTK inhibition has been shown to be effective in the treatment of various cancers, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, BTK inhibition has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-12-15(17(20)23)11-14-10-13-6-2-3-7-16(13)21-18(14)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,23)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUIDBOBPOOSF-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide

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